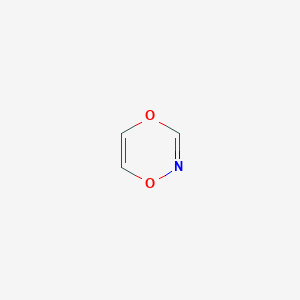
1,4,2-Dioxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,2-Dioxazine is a useful research compound. Its molecular formula is C3H3NO2 and its molecular weight is 85.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
1. Precursor in Organic Synthesis
1,4,2-Dioxazine serves as a crucial precursor for synthesizing more complex organic molecules. Its structure allows for various functional group modifications, making it a versatile building block in organic chemistry. The compound can undergo reactions such as cycloaddition and substitution, leading to the formation of derivatives with enhanced properties.
2. Synthesis Methodologies
Recent studies have highlighted facile synthesis methods for 1,4,2-dioxazines using aromatic chlorooximes and 2-chloroethanol. These methodologies provide efficient pathways to obtain this compound with high yields and purity .
Biological Applications
1. Medicinal Chemistry
Research indicates that derivatives of this compound exhibit potential biological activities. For instance, certain synthesized derivatives were evaluated for their activity against human immunodeficiency virus (HIV). Although these derivatives did not significantly affect virus infectivity or reverse transcriptase activity, they unexpectedly enhanced host cell infection by various HIV strains . This suggests a complex interaction between the compound and viral mechanisms.
2. Diabetes Treatment
Some dioxazine derivatives have been proposed for their ability to modulate the GLP-1 receptor, which is significant in diabetes management. These compounds may provide new avenues for treating diabetes and associated conditions by enhancing insulin secretion and improving glucose metabolism .
Industrial Applications
1. Dyes and Pigments Production
In the industrial sector, this compound is utilized in producing dyes and pigments. Its chemical structure allows it to impart vibrant colors to various materials, making it valuable in textile and paint industries.
2. Herbicides and Plant Growth Regulators
Certain salts derived from this compound have shown promising herbicidal activity against both monocotyledonous and dicotyledonous weeds. These compounds not only exhibit biological efficacy but also improve physicochemical properties such as solubility and storage stability when used as herbicides .
Summary of Applications
| Application Area | Details |
|---|---|
| Chemical Synthesis | Precursor for complex organic molecules; versatile building block in organic chemistry |
| Medicinal Chemistry | Potential antiviral activity; modulation of GLP-1 receptor for diabetes treatment |
| Industrial Use | Production of dyes and pigments; herbicides and plant growth regulators |
Case Study 1: Antiviral Activity
A study conducted on synthesized this compound derivatives assessed their efficacy against HIV. While the results showed no direct antiviral effects, insights into their mechanism hinted at a possible role in enhancing host susceptibility to infection .
Case Study 2: Herbicidal Efficacy
Research on selected salts of dioxazine indicated significant herbicidal activity against common agricultural weeds. These findings suggest that dioxazine derivatives could be integrated into modern agricultural practices as effective weed management solutions .
Eigenschaften
CAS-Nummer |
17491-51-9 |
|---|---|
Molekularformel |
C3H3NO2 |
Molekulargewicht |
85.06 g/mol |
IUPAC-Name |
1,4,2-dioxazine |
InChI |
InChI=1S/C3H3NO2/c1-2-6-4-3-5-1/h1-3H |
InChI-Schlüssel |
UKOMUVPFRFPHDS-UHFFFAOYSA-N |
SMILES |
C1=CON=CO1 |
Kanonische SMILES |
C1=CON=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















